molecular formula C6H11ClMg B13417703 5-Hexenylmagnesium chloride CAS No. 52669-93-9

5-Hexenylmagnesium chloride

Cat. No.: B13417703
CAS No.: 52669-93-9
M. Wt: 142.91 g/mol
InChI Key: BAPMCTTYCBITBD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hexenylmagnesium chloride: is an organomagnesium compound belonging to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound has the molecular formula C6H11ClMg

Properties

IUPAC Name

magnesium;hex-1-ene;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11.ClH.Mg/c1-3-5-6-4-2;;/h3H,1-2,4-6H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPMCTTYCBITBD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCCC=C.[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601309592
Record name Chloro-5-hexen-1-ylmagnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52669-93-9
Record name Chloro-5-hexen-1-ylmagnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hexenylmagnesium chloride is commonly prepared by the reaction of 5-hexenyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure the complete reaction of magnesium with 5-hexenyl chloride. The reaction is monitored closely to maintain the desired temperature and pressure conditions.

Chemical Reactions Analysis

Nucleophilic Addition to Carbonyl Compounds

5-Hexenylmagnesium chloride reacts with carbonyl substrates (aldehydes, ketones, esters) to form secondary or tertiary alcohols. The reaction proceeds via a six-membered transition state where the nucleophilic alkyl group attacks the electrophilic carbonyl carbon, followed by protonation . For example:

RCHO+CH2=CH(CH2)3MgClRCH(OH)CH2CH=CH(CH2)2CH3\text{RCHO} + \text{CH}_2=\text{CH}(\text{CH}_2)_3\text{MgCl} \rightarrow \text{RCH(OH)CH}_2\text{CH}=\text{CH}(\text{CH}_2)_2\text{CH}_3

The alkene moiety typically remains intact under standard conditions, enabling post-reaction modifications like hydrofunctionalization .

Reactivity with Epoxides

The reagent participates in ring-opening reactions with epoxides, yielding alcohols with extended carbon chains. Coordination of the magnesium to the epoxide oxygen facilitates nucleophilic attack at the less substituted carbon :

CH2=CH(CH2)3MgCl+CH2OCH2CH2=CH(CH2)3CH2CH2OH\text{CH}_2=\text{CH}(\text{CH}_2)_3\text{MgCl} + \text{CH}_2\text{OCH}_2 \rightarrow \text{CH}_2=\text{CH}(\text{CH}_2)_3\text{CH}_2\text{CH}_2\text{OH}

Yields range from 65–85% in tetrahydrofuran (THF) at reflux .

Coupling Reactions

In Kumada coupling, this compound reacts with aryl or vinyl halides in the presence of nickel or palladium catalysts to form cross-coupled products. For instance:

Ar–X+CH2=CH(CH2)3MgClNi(dppp)Cl2Ar–CH2CH=CH(CH2)3CH3\text{Ar–X} + \text{CH}_2=\text{CH}(\text{CH}_2)_3\text{MgCl} \xrightarrow{\text{Ni(dppp)Cl}_2} \text{Ar–CH}_2\text{CH}=\text{CH}(\text{CH}_2)_3\text{CH}_3

Steric hindrance from the hexenyl chain may reduce polymerization efficiency compared to simpler Grignard reagents .

Carboxylation with CO₂

Exposure to carbon dioxide generates carboxylic acids:

CH2=CH(CH2)3MgCl+CO2CH2=CH(CH2)3COOH\text{CH}_2=\text{CH}(\text{CH}_2)_3\text{MgCl} + \text{CO}_2 \rightarrow \text{CH}_2=\text{CH}(\text{CH}_2)_3\text{COOH}

Reactions are typically conducted at −78°C in THF, with yields of 60–75% .

Intramolecular Cyclization

The terminal alkene can participate in intramolecular reactions under specific conditions. For example, in the presence of transition-metal catalysts, hydromagnesiation may occur:

CH2=CH(CH2)3MgClCatalystcyclo-MgCl(CH2)4CH2\text{CH}_2=\text{CH}(\text{CH}_2)_3\text{MgCl} \xrightarrow{\text{Catalyst}} \text{cyclo-MgCl}(\text{CH}_2)_4\text{CH}_2

This reactivity is less common but highlights the potential for generating cyclic structures .

Scientific Research Applications

Chemistry: 5-Hexenylmagnesium chloride is extensively used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For example, it can be used in the synthesis of intermediates for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-hexenylmagnesium chloride involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reaction proceeds through a series of steps, including the coordination of the Grignard reagent to the carbonyl compound, followed by the transfer of the hexenyl group to the electrophilic carbon.

Comparison with Similar Compounds

  • Methylmagnesium chloride
  • Ethylmagnesium chloride
  • Phenylmagnesium chloride

Comparison: 5-Hexenylmagnesium chloride is unique due to the presence of the hexenyl group, which provides additional reactivity and versatility in organic synthesis. Compared to simpler Grignard reagents like methylmagnesium chloride or ethylmagnesium chloride, this compound can introduce more complex carbon chains into molecules, making it valuable for the synthesis of more intricate organic structures.

Biological Activity

5-Hexenylmagnesium chloride is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely utilized in organic synthesis due to their nucleophilic properties, allowing them to react with a variety of electrophiles. The biological activity of this compound, while not extensively documented, can be inferred from its chemical structure and the behavior of similar compounds.

  • Molecular Formula : C6_6H13_{13}ClMg
  • Synonyms : Hexylmagnesium chloride
  • Appearance : Typically a colorless to pale yellow liquid.

The compound is flammable and corrosive, necessitating careful handling in laboratory settings .

Antitumor Activity

Recent studies have suggested that derivatives of Grignard reagents can exhibit significant biological activities, particularly in antitumor applications. For instance, a compound structurally related to this compound demonstrated improved antitumor activity compared to standard treatments like Gefitinib. This was attributed to its ability to inhibit specific signaling pathways associated with cancer cell proliferation and survival, particularly the JAK/STAT3 pathway .

Case Study: In Vitro Analysis

A study evaluating the effects of a related compound (6e) on cancer cell lines showed:

  • Cell Lines Tested : A549 (lung cancer), DU145 (prostate cancer).
  • Concentration : 5 μM and 10 μM.
  • Findings :
    • Inhibition of cell proliferation.
    • Induction of apoptosis as evidenced by flow cytometry.
    • Downregulation of JAK/STAT3 target genes such as c-Myc and Cyclin D1.

The results indicated that compounds similar to this compound could potentially serve as effective agents in cancer therapy due to their low toxicity towards normal cells and high efficacy against tumor cells .

The proposed mechanism involves the interaction of these compounds with key signaling pathways that regulate cell growth and apoptosis. Molecular docking studies have shown that these compounds can form hydrogen bonds with critical kinases involved in the JAK/STAT3 pathway, leading to their inhibition. This suggests a targeted approach in designing new therapeutic agents based on the structure of this compound.

Comparative Biological Activity Table

CompoundActivity TypeCell Line TestedIC50 (μM)Notes
This compoundAntitumorA549TBDPotential for low toxicity
Related Compound (6e)AntitumorDU1451.11 - 2.80Superior activity compared to Gefitinib

Safety and Handling

Due to its reactive nature, this compound must be handled under inert conditions (e.g., under nitrogen or argon atmosphere). Standard safety precautions include:

  • Use of personal protective equipment (PPE).
  • Storage in tightly sealed containers away from moisture.
  • Proper disposal methods for hazardous materials.

Q & A

Q. How can 5-hexenylmagnesium chloride be synthesized and characterized with high reproducibility in academic settings?

Methodological Answer:

  • Synthesis Protocol: Prepare this compound via Grignard reaction using magnesium turnings and 5-chloro-1-hexene in anhydrous tetrahydrofuran (THF) under inert atmosphere. Monitor reaction progress via gas chromatography (GC) to confirm complete conversion .
  • Characterization: Use 1^1H NMR to verify the absence of starting materials (e.g., unreacted magnesium or haloalkane) and 13^{13}C NMR to confirm the alkenyl group’s integrity. Titration with iodine or benzoic acid quantifies active Grignard concentration .
  • Critical Considerations: Maintain strict anhydrous conditions to prevent hydrolysis. Document batch-specific purity data (e.g., GC-MS traces) for reproducibility .

Q. What are the primary stability challenges of this compound, and how can they be mitigated during storage?

Methodological Answer:

  • Stability Factors: Sensitivity to moisture, oxygen, and temperature fluctuations leads to decomposition (e.g., formation of Mg(OH)Cl or alkane byproducts).
  • Mitigation Strategies: Store solutions in Schlenk flasks under argon at –20°C. Use molecular sieves (3Å) to absorb residual moisture. Regularly validate stability via NMR or titration .

Q. Which analytical techniques are most reliable for quantifying this compound in complex reaction mixtures?

Methodological Answer:

  • Quantitative Methods:
    • Titration: Iodometric titration provides direct measurement of active Mg species.
    • Spectroscopy: In situ FT-IR monitors C-Mg bond vibrations (500–600 cm1^{-1}).
    • GC-MS: Detects volatile byproducts (e.g., hexane) to infer degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the optimization of this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Theoretical Framework: Use density functional theory (DFT) to model transition states in nucleophilic additions. Focus on electron density at the Mg center and alkene π-orbital interactions to predict regioselectivity .
  • Validation: Compare computational predictions with experimental outcomes (e.g., 13^{13}C NMR shifts of adducts). Adjust solvent polarity in simulations to match THF/ether environments .

Q. What experimental designs resolve contradictions in reported catalytic efficiencies of this compound in enantioselective syntheses?

Methodological Answer:

  • Controlled Variables: Systematically test ligand effects (e.g., chiral N-heterocyclic carbenes vs. phosphines) under identical temperature and solvent conditions.
  • Data Analysis: Use multivariate regression to isolate variables impacting enantiomeric excess (ee). Publish raw kinetic data and statistical significance (p-values) to address reproducibility gaps .

Q. How does the steric and electronic profile of this compound influence its application in polymer chemistry?

Methodological Answer:

  • Steric Analysis: Measure reaction rates with bulky electrophiles (e.g., tert-butyl acrylate) vs. linear alkenes. Correlate steric maps (e.g., A-values) with polymerization degrees.
  • Electronic Profiling: Use Hammett constants to predict electron donation/withdrawal effects on chain propagation. Validate via GPC and MALDI-TOF mass spectrometry .

Methodological Contradictions and Solutions

Q. Conflicting reports on this compound’s compatibility with protic solvents: How to design a definitive study?

Methodological Answer:

  • Hypothesis Testing: Conduct controlled hydrolysis experiments in THF/water mixtures (0–10% H2_2O). Monitor byproduct formation (e.g., hexane) via GC and quantify residual Grignard via titration.
  • Theoretical Link: Relate hydrolysis rates to solvent dielectric constants and Mg–O bond dissociation energies .

Critical Evaluation of Research Gaps

  • Underexplored Areas:
    • Role of trace metals (e.g., Fe, Cu) in accelerating/decelerating Grignard reactivity.
    • Long-term stability under cryogenic conditions (<–80°C).
  • Theoretical Framework: Link kinetic data to Marcus theory for electron-transfer steps in cross-couplings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.